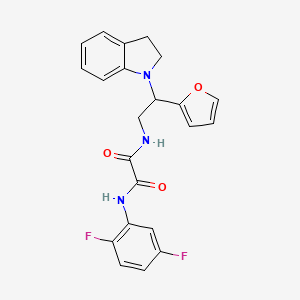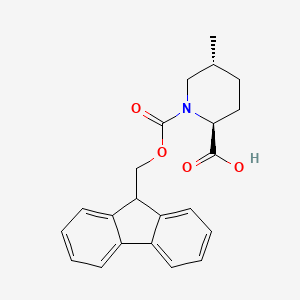
N-(1-cyanocyclobutyl)-N-methyl-6-(morpholin-4-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclobutyl)-N-methyl-6-(morpholin-4-yl)pyridine-3-carboxamide, also known as CCMI, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. CCMI is a pyridine derivative that has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In
Mecanismo De Acción
The mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-6-(morpholin-4-yl)pyridine-3-carboxamide is not fully understood, but studies have suggested that it exerts its biological effects by modulating specific signaling pathways involved in cell proliferation, survival, and inflammation. N-(1-cyanocyclobutyl)-N-methyl-6-(morpholin-4-yl)pyridine-3-carboxamide has been shown to inhibit the activity of several enzymes, including cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation, and histone deacetylases (HDACs), which are involved in gene expression. N-(1-cyanocyclobutyl)-N-methyl-6-(morpholin-4-yl)pyridine-3-carboxamide has also been shown to activate the protein kinase R (PKR) pathway, which is involved in the innate immune response to viral infections.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-N-methyl-6-(morpholin-4-yl)pyridine-3-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. Studies have demonstrated that N-(1-cyanocyclobutyl)-N-methyl-6-(morpholin-4-yl)pyridine-3-carboxamide can induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death. N-(1-cyanocyclobutyl)-N-methyl-6-(morpholin-4-yl)pyridine-3-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. N-(1-cyanocyclobutyl)-N-methyl-6-(morpholin-4-yl)pyridine-3-carboxamide has been shown to inhibit the replication of several viruses, including HCV and HIV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-cyanocyclobutyl)-N-methyl-6-(morpholin-4-yl)pyridine-3-carboxamide for lab experiments is its potent anti-cancer activity. N-(1-cyanocyclobutyl)-N-methyl-6-(morpholin-4-yl)pyridine-3-carboxamide has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for the development of new anti-cancer drugs. Another advantage of N-(1-cyanocyclobutyl)-N-methyl-6-(morpholin-4-yl)pyridine-3-carboxamide is its anti-inflammatory and anti-viral activities, which make it a potential candidate for the treatment of inflammatory diseases and viral infections.
One limitation of N-(1-cyanocyclobutyl)-N-methyl-6-(morpholin-4-yl)pyridine-3-carboxamide for lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to work with in certain experimental setups. Another limitation of N-(1-cyanocyclobutyl)-N-methyl-6-(morpholin-4-yl)pyridine-3-carboxamide is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N-(1-cyanocyclobutyl)-N-methyl-6-(morpholin-4-yl)pyridine-3-carboxamide. One area of interest is the development of new anti-cancer drugs based on N-(1-cyanocyclobutyl)-N-methyl-6-(morpholin-4-yl)pyridine-3-carboxamide. Studies have shown that N-(1-cyanocyclobutyl)-N-methyl-6-(morpholin-4-yl)pyridine-3-carboxamide exhibits potent anti-cancer activity, and further research is needed to explore its potential as a therapeutic agent for cancer treatment.
Another area of interest is the development of new anti-inflammatory and anti-viral drugs based on N-(1-cyanocyclobutyl)-N-methyl-6-(morpholin-4-yl)pyridine-3-carboxamide. Studies have demonstrated that N-(1-cyanocyclobutyl)-N-methyl-6-(morpholin-4-yl)pyridine-3-carboxamide can inhibit the production of pro-inflammatory cytokines and chemokines, and inhibit the replication of several viruses. Further research is needed to explore the potential of N-(1-cyanocyclobutyl)-N-methyl-6-(morpholin-4-yl)pyridine-3-carboxamide as a therapeutic agent for the treatment of inflammatory diseases and viral infections.
In conclusion, N-(1-cyanocyclobutyl)-N-methyl-6-(morpholin-4-yl)pyridine-3-carboxamide is a promising compound with a wide range of potential applications in scientific research. Its potent anti-cancer, anti-inflammatory, and anti-viral activities make it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-6-(morpholin-4-yl)pyridine-3-carboxamide and to explore its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclobutyl)-N-methyl-6-(morpholin-4-yl)pyridine-3-carboxamide involves the reaction of 4-morpholin-4-ylpyridine-3-carboxylic acid with N-(1-cyanocyclobutyl)methylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified by column chromatography to yield N-(1-cyanocyclobutyl)-N-methyl-6-(morpholin-4-yl)pyridine-3-carboxamide as a white solid.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclobutyl)-N-methyl-6-(morpholin-4-yl)pyridine-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-(1-cyanocyclobutyl)-N-methyl-6-(morpholin-4-yl)pyridine-3-carboxamide is in the field of cancer research. Studies have shown that N-(1-cyanocyclobutyl)-N-methyl-6-(morpholin-4-yl)pyridine-3-carboxamide exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(1-cyanocyclobutyl)-N-methyl-6-(morpholin-4-yl)pyridine-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
In addition to its anti-cancer properties, N-(1-cyanocyclobutyl)-N-methyl-6-(morpholin-4-yl)pyridine-3-carboxamide has also been shown to exhibit anti-inflammatory and anti-viral activities. Studies have demonstrated that N-(1-cyanocyclobutyl)-N-methyl-6-(morpholin-4-yl)pyridine-3-carboxamide can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. N-(1-cyanocyclobutyl)-N-methyl-6-(morpholin-4-yl)pyridine-3-carboxamide has also been shown to inhibit the replication of several viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV).
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-6-morpholin-4-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-19(16(12-17)5-2-6-16)15(21)13-3-4-14(18-11-13)20-7-9-22-10-8-20/h3-4,11H,2,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXZLDLETQIGKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CN=C(C=C1)N2CCOCC2)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-N-methyl-6-(morpholin-4-yl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(3,3-dimethyl-5-oxopyrrolidin-2-yl)methyl]propanamide](/img/structure/B2912842.png)
![(E)-4-(Dimethylamino)-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]but-2-enamide](/img/structure/B2912846.png)
![2,2-Difluorobicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B2912847.png)


![8-fluoro-5-(2-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2912854.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2912855.png)
![8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-[2-(piperidin-1-yl)ethyl]-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2912856.png)
![6-chloro-N-[3-(prop-2-en-1-yloxy)phenyl]pyridine-3-carboxamide](/img/structure/B2912857.png)

![1-(4-chlorophenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)butane-1,4-dione](/img/structure/B2912859.png)
![8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2912861.png)
![5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2912863.png)
